2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro-pyrimidine core linked to a benzodioxin moiety via a sulfanyl-acetamide bridge, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group. The final step involves coupling the benzodioxin moiety to the acetamide group under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzofuro-pyrimidine core or the benzodioxin moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
2-(1
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro-pyrimidine core and the benzodioxin moiety can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ( 1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate
- Methyl ( 1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate
Uniqueness
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-17(23-12-5-6-15-16(9-12)26-8-7-25-15)10-28-20-19-18(21-11-22-20)13-3-1-2-4-14(13)27-19/h1-6,9,11H,7-8,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQCIAKDJIDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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